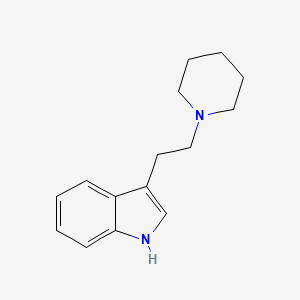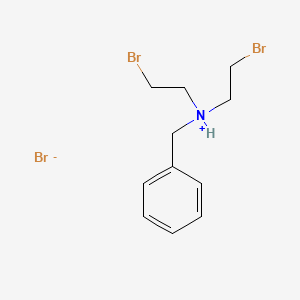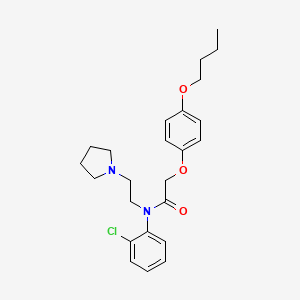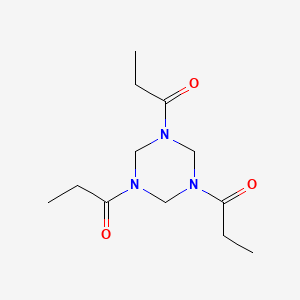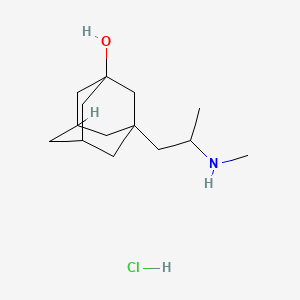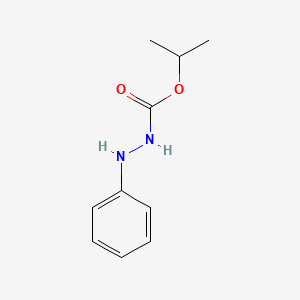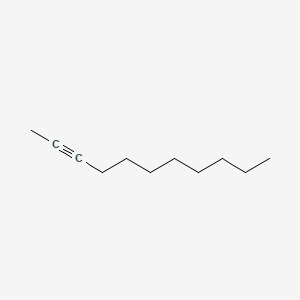
2-Undecyne
描述
2-Undecyne is an organic compound with the molecular formula C11H20 and a molecular weight of 152.2765 g/mol . It is a terminal alkyne, characterized by the presence of a triple bond between the second and third carbon atoms in its carbon chain. This compound is also known by its IUPAC name, This compound .
准备方法
Synthetic Routes and Reaction Conditions: 2-Undecyne can be synthesized through various methods. One common approach involves the reaction of 1-bromo-2-undecyne with lithium triethylborohydride in the presence of tetrakis(triphenylphosphine)palladium(0) as a catalyst . This method yields this compound with a high degree of purity and efficiency.
Industrial Production Methods: Industrial production of this compound typically involves the alkylation of acetylene with 1-bromoalkanes under controlled conditions. This process is optimized to ensure high yield and purity, making it suitable for large-scale production .
化学反应分析
Types of Reactions: 2-Undecyne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form or depending on the reagents and conditions used.
Reduction: Reduction of this compound typically yields or .
Substitution: It can participate in substitution reactions, particularly with and .
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: in the presence of a is often employed.
Substitution: can be achieved using or under controlled conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alkenes and alkanes.
Substitution: Halogenated derivatives of this compound.
科学研究应用
2-Undecyne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of .
Industry: It is used in the production of polymers and specialty chemicals
作用机制
The mechanism of action of 2-Undecyne involves its interaction with various molecular targets. As a terminal alkyne, it can undergo nucleophilic addition reactions with biological molecules , potentially disrupting cellular processes. Its triple bond allows it to form covalent bonds with target molecules, leading to inhibition of enzyme activity and other biological effects .
相似化合物的比较
2-Undecyne can be compared with other terminal alkynes such as 1-Decyne and 3-Undecyne :
1-Decyne: Similar in structure but with the triple bond at the first carbon atom.
3-Undecyne: The triple bond is located between the third and fourth carbon atoms.
Uniqueness of this compound:
- The position of the triple bond in this compound makes it unique in terms of its reactivity and chemical properties . This specific positioning allows for distinct reaction pathways and applications compared to its isomers .
属性
IUPAC Name |
undec-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSXEDPHMIFYOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC#CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208960 | |
| Record name | 2-Undecyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60212-29-5 | |
| Record name | 2-Undecyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060212295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Undecyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



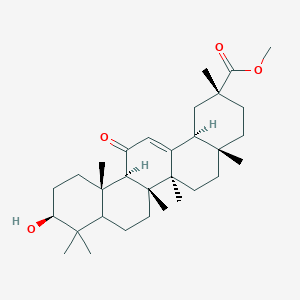
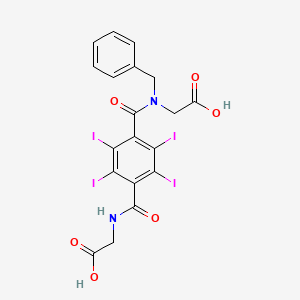
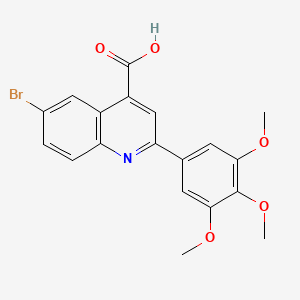

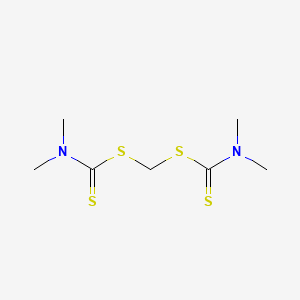
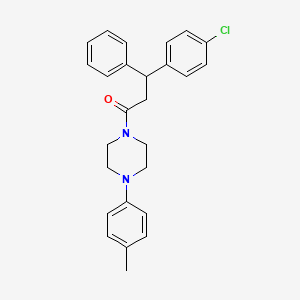
![O-[(2-methylnaphthalen-1-yl)methyl]hydroxylamine](/img/structure/B1619196.png)
